ethane;iodomanganese(1+)

Description

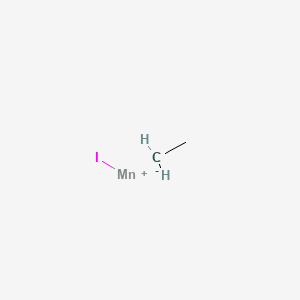

The compound "ethane;iodomanganese(1+)" is hypothesized to be a coordination complex where a manganese(I) ion (Mn⁺) is bound to ethane (C₂H₆) and an iodide ligand (I⁻). While direct experimental data on this specific compound is scarce in the provided evidence, analogous organometallic and transition metal-alkane complexes can be inferred. Such complexes are often studied for catalytic applications, particularly in alkane activation and dehydrogenation. Ethane, a simple alkane, typically exhibits low reactivity due to strong C–H bonds, but transition metals like manganese can facilitate its transformation into value-added products like ethylene .

Properties

CAS No. |

90824-75-2 |

|---|---|

Molecular Formula |

C2H5IMn |

Molecular Weight |

210.90 g/mol |

IUPAC Name |

ethane;iodomanganese(1+) |

InChI |

InChI=1S/C2H5.HI.Mn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

JEWAQXZUVNHBJJ-UHFFFAOYSA-M |

Canonical SMILES |

C[CH2-].[Mn+]I |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethane;iodomanganese(1+) typically involves the reaction of ethane with manganese iodide under specific conditions. The reaction is carried out in a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.

Chemical Reactions Analysis

Ethane;iodomanganese(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides, while substitution reactions may lead to the formation of different iodoalkanes.

Scientific Research Applications

Ethane;iodomanganese(1+) has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving manganese metabolism and its effects on biological systems. In medicine, it has potential applications in the development of manganese-based imaging agents for diagnostic purposes. In industry, it can be used in the production of specialized materials and catalysts.

Mechanism of Action

The mechanism of action of ethane;iodomanganese(1+) involves its interaction with specific molecular targets and pathways. The manganese ion in the compound can participate in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

To contextualize ethane;iodomanganese(1+), we compare its inferred properties with structurally or functionally related compounds, including catalysts, organometallics, and halocarbons.

Structural and Thermodynamic Properties

Table 1: Key Properties of Ethane;Iodomanganese(1+) and Analogous Compounds

Notes:

Stability inferred from weaker Mn–C (ethane) bonding compared to Mn–I or Mn–olefin interactions.

Catalytic and Reactivity Profiles

- Ethane;Iodomanganese(1+) : Hypothesized to activate ethane via σ-bond coordination, enabling dehydrogenation or functionalization. Comparable to Cr₂O₃-based catalysts (), which convert ethane to ethylene at 400–600°C, but manganese systems may operate under milder conditions .

- Rhodium Clusters (Rh₃) : Exhibit high activity in methane conversion (), suggesting that manganese clusters could similarly activate small alkanes but with distinct selectivity due to electronic differences.

Thermodynamic and Kinetic Data

- Ethane : Ionization energy is 11.65 eV , making C–H bond activation challenging. Coordination to Mn⁺ may lower this barrier.

- Ethyl Iodide: Boiling point: 345.5 K; melting point: 162.05 K . These properties emphasize its volatility, whereas [MnI(C₂H₆)]⁺ is likely a non-volatile ionic species.

- Manganese(II) Iodide (MnI₂) : Decomposes at ~600°C, suggesting that MnI⁺ complexes may exhibit moderate thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.